molecular formula C14H17N5O3 B554783 Z-His-NHNH2 CAS No. 49706-31-2

Z-His-NHNH2

Cat. No.: B554783
CAS No.: 49706-31-2
M. Wt: 303.32 g/mol
InChI Key: BOOAASJRVPZWJW-UHFFFAOYSA-N
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Description

Z-His-NHNH2, also known as N-α-Z-L-histidine hydrazide, is a synthetic peptide derivative of histidine. This compound is characterized by its unique chemical structure and biological activity. It has gained significant attention in the field of medical research due to its potential therapeutic applications.

Scientific Research Applications

Z-His-NHNH2 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating bacterial and fungal infections, as well as cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Z-His-NHNH2 is for R&D use only and not for medicinal, household, or other use . During handling, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Z-His-NHNH2, also known as N-[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate , is a complex molecule that primarily targets proteins and enzymes in the body. The primary targets of this compound are likely to be enzymes involved in biochemical reactions, particularly those involving the amino acid histidine .

Mode of Action

This compound interacts with its targets through a variety of mechanisms. One key interaction is the formation of a hydrazone through a reaction similar to imine formation . In this process, the weakly acidic N-H bond in the hydrazine part of the molecule is deprotonated to form a hydrazone anion . This interaction can lead to significant changes in the target molecule, potentially altering its function or activity.

Biochemical Pathways

For instance, the formation of a hydrazone could potentially interfere with normal protein function, leading to downstream effects on various biochemical pathways .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential to form hydrazones with target molecules, it could potentially alter protein function, leading to changes at the cellular level . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules that could interact with this compound. For instance, the formation of a hydrazone is a pH-dependent process , so changes in pH could potentially influence the compound’s activity. Similarly, temperature could affect the compound’s stability and its interactions with target molecules.

Biochemical Analysis

Biochemical Properties

It is known that hydrazine compounds like Z-His-NHNH2 can react with carbonyls to form hydrazones . This suggests that this compound may interact with enzymes, proteins, and other biomolecules that contain carbonyl groups, potentially influencing their function.

Cellular Effects

It has been suggested that this compound may play a significant role in drug development, clinical trials, and findings

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 171-173 °C and a predicted boiling point of 705.6±60.0 °C . It is stored at -15°C

Metabolic Pathways

Given its potential reactivity with carbonyl-containing biomolecules , it may be involved in pathways that include these types of compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-His-NHNH2 typically involves the reaction of histidine with hydrazine hydrate. The process begins with the protection of the amino group of histidine using a benzyl carbamate (Z) group. The protected histidine is then reacted with hydrazine hydrate in the presence of a suitable base, such as triethylamine, in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Z-His-NHNH2 undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. One notable reaction is the formation of hydrazones through the nucleophilic addition of hydrazine to carbonyl compounds .

Common Reagents and Conditions:

    Nucleophilic Addition: Hydrazine hydrate in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrazones: Formed from the reaction with aldehydes or ketones.

    Oxidized Products: Resulting from the reaction with oxidizing agents.

    Reduced Products: Formed from the reaction with reducing agents.

Comparison with Similar Compounds

    N-α-Z-L-histidine: A similar compound with a protected amino group but without the hydrazide functionality.

    N-α-Z-L-histidine methyl ester: Another derivative of histidine with a methyl ester group instead of a hydrazide.

Uniqueness: Z-His-NHNH2 is unique due to its hydrazide functionality, which allows it to form stable hydrazones with carbonyl compounds. This property makes it particularly useful in the study of enzyme mechanisms and as a potential therapeutic agent.

Properties

IUPAC Name

benzyl N-[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOAASJRVPZWJW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036285
Record name N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49706-31-2
Record name N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49706-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)-L-histidinohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049706312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(benzyloxycarbonyl)-L-histidinohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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